4-Nitro-2,5-diphenylpyridine
Description
Contextualization of Diarylpyridine and Nitropyridine Scaffolds in Modern Chemical Research
Diarylpyridine scaffolds, characterized by two phenyl groups attached to a pyridine (B92270) ring, are of significant interest in medicinal chemistry. For instance, certain diarylpyridine derivatives have been designed and synthesized as potent tubulin polymerization inhibitors, demonstrating notable antiproliferative activities against various cancer cell lines. beilstein-journals.orgugr.es The rigid pyridine linker in these molecules serves to fix the orientation of the aryl rings, which is a crucial factor for their biological activity. beilstein-journals.org The general structure of diarylpyridines allows for diverse substitution patterns, enabling the fine-tuning of their biological and physical properties. vulcanchem.comsciencepub.net
Nitropyridine scaffolds are also highly valuable in modern chemical research, primarily owing to the versatile reactivity of the nitro group. publish.csiro.au Nitropyridines serve as key precursors and intermediates in the synthesis of a wide range of biologically active compounds, including those with antitumor, antibacterial, and antifungal properties. publish.csiro.au The number of publications focusing on the chemistry of nitropyridines has been steadily increasing, indicating a growing interest in their potential applications. publish.csiro.au The introduction of a nitro group into a pyridine ring significantly alters its electronic properties, facilitating various chemical transformations. researchgate.net
The combination of these two scaffolds in 4-Nitro-2,5-diphenylpyridine suggests a molecule with a rich and complex chemical profile, warranting further investigation.
Significance of Substituent Effects in Pyridine Chemistry: The Nitro Group and Phenyl Moieties
The chemical behavior of a substituted pyridine is profoundly influenced by the electronic and steric nature of its substituents. The presence of a nitro group and two phenyl groups on the pyridine ring of this compound dictates its reactivity and potential interactions.
The Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group. publish.csiro.aursc.org Its presence on the pyridine ring significantly decreases the electron density of the aromatic system, making the ring more electron-deficient. publish.csiro.aursc.org This has several important consequences for the reactivity of the molecule:
Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitropyridine ring makes it more susceptible to nucleophilic attack. researchgate.net In many cases, the nitro group itself can act as a good leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions.
Electrophilic Aromatic Substitution: Conversely, the deactivation of the ring by the nitro group makes electrophilic aromatic substitution reactions more difficult, requiring harsh reaction conditions. core.ac.uk
Acidity of α-Protons: The strong electron-withdrawing nature of the nitro group can increase the acidity of protons on adjacent carbon atoms. iajpr.com
The Phenyl Moieties: The effects of phenyl (-C₆H₅) substituents are more complex, involving both electronic and steric factors.
Steric Effects: The bulkiness of the phenyl groups can hinder the approach of reagents to adjacent positions on the pyridine ring, influencing the regioselectivity of reactions.
π-π Interactions: The phenyl rings provide opportunities for π-π stacking interactions, which can be important in the context of crystal engineering and interactions with biological macromolecules. researchgate.net
In this compound, the interplay of the strong electron-withdrawing nitro group at the 4-position and the two phenyl groups at the 2- and 5-positions creates a unique electronic and steric environment. The electron-withdrawing nitro group is expected to dominate the electronic character of the pyridine ring, making it highly electron-deficient. The phenyl groups will further modulate this effect and introduce significant steric bulk.
| Substituent | Position on Pyridine Ring | General Electronic Effect | Notable Influence on Reactivity |
| Nitro (-NO₂) | 4 | Strong electron-withdrawing | Activates the ring for nucleophilic substitution; deactivates for electrophilic substitution. publish.csiro.auresearchgate.netrsc.org |
| Phenyl (-C₆H₅) | 2 | Weakly electron-withdrawing/donating (context-dependent) | Can influence reactivity through steric hindrance and π-π interactions. researchgate.net |
| Phenyl (-C₆H₅) | 5 | Weakly electron-withdrawing/donating (context-dependent) | Can influence reactivity through steric hindrance and π-π interactions. researchgate.net |
| Benzyl | 3 | Electron-donating | Increases permeability relative to an unsubstituted pyridine. |
| Amino (-NH₂) | 4 | Electron-donating | Substantially reduces permeability compared to 3-amino substitution. |
| Chloro (-Cl) | 3 | Electron-withdrawing | Reduces permeability relative to an unsubstituted pyridine. |
Table 1. Illustrative Substituent Effects on Pyridine Properties. This table provides a simplified overview of how different substituents can influence the properties of a pyridine ring, based on findings from various studies. The specific effects can be highly dependent on the full substitution pattern of the molecule.
While direct experimental data for this compound remains limited, the foundational principles of substituent effects in pyridine chemistry provide a solid framework for predicting its chemical behavior. Further synthetic and characterization studies are needed to fully elucidate the properties of this intriguing molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-nitro-2,5-diphenylpyridine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-11-16(14-9-5-2-6-10-14)18-12-15(17)13-7-3-1-4-8-13/h1-12H |
InChI Key |
PTWOMANBWSZERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4 Nitro 2,5 Diphenylpyridine and Its Analogs
Established Synthetic Pathways for Diphenylpyridines
The construction of diphenylpyridines can be approached through various established methods, primarily categorized into two strategic approaches: the functionalization of a pre-formed pyridine (B92270) ring using cross-coupling reactions or the de novo synthesis of the pyridine ring from acyclic precursors.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to introduce aryl substituents onto a pyridine core.
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org For the synthesis of diphenylpyridines, this would typically involve the reaction of a dihalopyridine with phenylboronic acid or a phenyl-substituted pyridine halide with a second equivalent of phenylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki-Miyaura reaction is noted for its scalability and cost-effectiveness, making it suitable for industrial applications. wikipedia.org A variety of palladium catalysts and ligands, including dialkylbiarylphosphines, have been developed to enhance the efficiency and scope of this reaction. libretexts.orgresearchgate.net
The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgpearson.com While typically used for vinylation or arylation of olefins, variations of the Heck reaction can be applied to construct complex molecular frameworks. mdpi.com The reaction generally proceeds with a palladium(0)/palladium(II) catalytic cycle. wikipedia.org For the synthesis of a diphenylpyridine backbone, this might involve coupling a halopyridine with styrene, followed by further transformations. The efficiency and stability of the palladium catalyst are often enhanced by various ligands, such as N-heterocyclic carbenes or phosphines. organic-chemistry.org
| Reaction | Description | Key Components | Catalyst System |
| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organohalide. wikipedia.org | Aryl/vinyl halide, boronic acid/ester, base. wikipedia.org | Palladium complex (e.g., Pd(OAc)2) with phosphine (B1218219) ligands. researchgate.net |
| Heck Reaction | Forms a C-C bond between an unsaturated halide and an alkene. wikipedia.org | Aryl/vinyl halide, alkene, base. wikipedia.org | Palladium complex (e.g., PdCl2) with or without phosphine ligands. wikipedia.orgorganic-chemistry.org |
The de novo synthesis of the pyridine ring is a fundamental approach that builds the heterocyclic core from simpler, often acyclic, components. baranlab.org These methods offer high modularity, allowing for the introduction of various substituents.
Acid-catalyzed reactions can facilitate the formation of pyridine rings. For instance, a one-pot, acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds has been described for the synthesis of various alkylpyridines. clockss.org This method involves treating a precursor with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) to form an oxime, which then undergoes cyclization in the presence of a strong acid like HCl to yield the pyridine. clockss.org Lewis acids such as BF3·OEt2 have also been shown to promote Diels-Alder cycloadditions of vinylpyridines with unactivated dienes, offering high regioselectivity and diastereoselectivity. rsc.org Furthermore, acid-catalyzed tandem reactions have been developed to assemble pyridine derivatives from enones and primary amines, involving C=C and C(sp³)–N bond cleavage without the need for metal reagents. semanticscholar.org
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates. Various one-pot methods for pyridine synthesis have been developed. A notable example is the multicomponent synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives through the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate. researchgate.netdoaj.org This reaction can be effectively carried out in an ionic liquid medium, which can often be recycled and reused. researchgate.netresearchgate.net Another approach involves the base-promoted one-pot formation of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamide, which serves as the nitrogen source. mdpi.com The Bohlmann-Rahtz pyridine synthesis, a three-component reaction between a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone, also proceeds in a one-pot fashion with high regiochemical control. core.ac.uk
| One-Pot Method | Reactants | Catalyst/Medium | Product Type |
| 4-Component Condensation | Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate. researchgate.net | Ionic liquid (e.g., [Bmim][BF4]). researchgate.net | 2-Amino-diphenylpyridine-3-carbonitriles. researchgate.net |
| Alkyne Annulation | Aromatic terminal alkynes, benzamide. mdpi.com | Cs2CO3 in sulfolane. mdpi.com | 3,5-Diarylpyridines. mdpi.com |
| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl compound, ammonia, alkynone. core.ac.uk | None (tandem Michael addition-heterocyclization). core.ac.uk | Polysubstituted pyridines. core.ac.uk |
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, provide an elegant and efficient route to complex molecules. A modular method for preparing highly substituted pyridines employs a cascade reaction initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govscispace.com This generates a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford the pyridine product in good yields. nih.govscispace.comorganic-chemistry.org This process is notable for its mild conditions and tolerance of a wide range of functional groups, including nitro groups. organic-chemistry.org Another example involves Cu(II)-catalyzed one-pot cascade reactions of inactivated saturated ketones with electron-deficient enamines, proceeding through inert C(sp³)–H bond functionalization to form functionalized pyridines. acs.org
The use of triazines as precursors in cycloaddition reactions is a well-established strategy for pyridine synthesis. The Boger pyridine synthesis is a classic example, involving an inverse-electron demand Diels-Alder reaction between an enamine and a 1,2,4-triazine. wikipedia.org The initial cycloadduct expels nitrogen, and subsequent rearomatization yields the pyridine nucleus. wikipedia.org This method is particularly useful for accessing pyridines with substitution patterns that are difficult to obtain through other means. wikipedia.org The reaction can be regioselective, with the nucleophilic carbon of the dienophile preferentially adding to the C-3 position of the triazine. baranlab.org This strategy has been utilized in the synthesis of various substituted pyridines and bipyridines. researchgate.net
Cycloaddition and Condensation Reactions for Pyridine Ring Formation
Annulation Reactions for Polysubstituted Pyridines
The construction of the polysubstituted pyridine skeleton, a core structure in many functional molecules, is often achieved through powerful annulation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors in a single synthetic operation. Various strategies have been developed, including multi-component reactions that offer high efficiency and atom economy.
One prominent approach is the [3+3]-type annulation, which has proven to be an effective strategy for synthesizing pyridine derivatives. rsc.org For instance, a copper-catalyzed [3+3] annulation of ketones with oxime acetates provides a pathway to diverse and unsymmetrical 2,6-diarylpyridines. rsc.org In this process, saturated ketones and oxime acetates are converted in situ into enones and imines, respectively, which then undergo a cascade annulation and oxidative aromatization to yield the final pyridine product. rsc.org Similarly, copper catalysis can be employed in a three-component cascade annulation involving oxime acetates, activated methylene (B1212753) compounds, and various aldehydes to produce tri- or tetrasubstituted pyridines with flexible substitution patterns. acs.org
Another key strategy is the [5+1] annulation. A one-pot sequence involving a Michael addition followed by a [5+1] annulation and dehydrofluorinative aromatization has been introduced for the regioselective synthesis of polysubstituted pyridines from 2-fluoro-1,3-dicarbonyl compounds. nih.gov This method is notable for proceeding under transition-metal-free conditions using readily available starting materials. nih.gov Modifications of classical reactions, such as the Bohlmann-Rahtz reaction, have also been employed. An improved, one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone can produce polysubstituted pyridines with total regiochemical control and good yields. core.ac.uk
Approaches to Incorporate the Nitro Group into Diphenylpyridine Systems
Synthesis Utilizing Nitro-Substituted Precursors
Employing precursors already containing a nitro group is a direct and widely used method for synthesizing nitro-substituted pyridines. This approach ensures the presence and specific placement of the nitro group in the final product. The Kröhnke pyridine synthesis, for example, can be adapted to use nitro-substituted chalcones (or their components) to produce highly functionalized triarylpyridines. rsc.orgnih.gov A notable example is the synthesis of 3-(4-Nitrobenzyl)-4-(4-nitrophenyl)-2,6-diphenylpyridine, which was achieved in a 35% yield, demonstrating the viability of using precursors with electron-withdrawing nitro groups. rsc.orgnih.gov
Another powerful technique is the Suzuki cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. Nitro-substituted aryl boronic acids serve as excellent coupling partners. For instance, 6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine was prepared from 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and (4-nitrophenyl)boronic acid in a 51% yield, showcasing the use of a nitro-functionalized building block. mdpi.com
Furthermore, syntheses can commence from simpler nitro-containing molecules. An operationally simple one-pot protocol for creating 3,5-diarylpyridines uses β-nitrostyrenes as starting materials. researchgate.net The reaction proceeds through the reduction of the nitro group to form an in-situ imine, followed by a trimolecular condensation and aromatization. researchgate.net The synthesis of various 4,6-diphenyl pyridine-3(2H)-one derivatives, including 6-(4-nitro phenyl)-4-phenyl pyridine-3(2H)-one, also relies on the use of nitro-substituted chalcone (B49325) precursors. iajpr.com
The following table summarizes various methods that utilize nitro-substituted precursors for the synthesis of complex pyridine systems.
| Product | Precursors | Method | Yield | Reference |
| 3-(4-Nitrobenzyl)-4-(4-nitrophenyl)-2,6-diphenylpyridine | Chalcone from 4-nitrobenzaldehyde (B150856) and 4'-nitroacetophenone (B150658) (implied), N-phenacylpyridinium bromide, ammonium acetate | Kröhnke Pyridine Synthesis | 35% | rsc.org, nih.gov |
| 6-(4-Nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, (4-Nitrophenyl)boronic acid | Suzuki Cross-Coupling | 51% | mdpi.com |
| 6-(4-Nitro phenyl)-4-phenyl pyridine-3(2H)-one | 4-Nitrochalcone, Glycine | Condensation | N/A | iajpr.com |
| (5-Nitro-2-pyridyl) 2-deoxy-1-thioglycosides | Protected 1,2-unsaturated sugars, 2-Thio-5-nitropyridine | Glycosylation | N/A | researchgate.net |
Optimization of Reaction Conditions and Yield Enhancement for 4-Nitro-2,5-diphenylpyridine Synthesis
The efficiency of pyridine synthesis is highly dependent on the optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the final product. For the synthesis of 2,4,6-triarylpyridines, which are structurally related to this compound, extensive optimization has been performed. tandfonline.com
In a study on the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines, various transition metal chlorides were screened as catalysts. tandfonline.com Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) was identified as the most effective catalyst, initially providing a 90% yield. tandfonline.com Further optimization revealed that the best results were achieved using 2.5 mol% of the catalyst at a temperature of 110°C for a reaction time of 4 hours. tandfonline.com These optimized conditions were shown to be tolerant of various functional groups, including nitro groups. tandfonline.com
The following table, adapted from optimization studies on triarylpyridine synthesis, illustrates the impact of reaction parameters on product yield. tandfonline.com
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.5 | 80 | 6 | 70 |
| 2 | 2.5 | 100 | 5 | 85 |
| 3 | 2.5 | 110 | 4 | 95 |
| 4 | 2.5 | 120 | 4 | 95 |
| 5 | 1.5 | 110 | 4 | 80 |
| 6 | 3.5 | 110 | 4 | 95 |
Beyond catalyst and temperature, solvent choice and reactant ratios are also critical. In the synthesis of highly substituted tetrahydropyridines, screening of various solvents showed that acetonitrile (B52724) was optimal, and increasing the ratio of one of the starting materials led to an improved yield of 80%. arkat-usa.org Similarly, for the regioselective alkylation of pyridines, a mixture of THF/toluene was found to be highly effective for achieving both high yield and selectivity. acs.org
Functional Group Tolerance and Protecting Group Strategies in Synthetic Pathways
The synthesis of complex molecules like this compound requires methodologies that are compatible with a wide range of functional groups. Modern synthetic methods for preparing substituted pyridines often exhibit excellent functional group tolerance, which is crucial for building molecular diversity and for multi-step synthetic sequences.
Many recently developed pyridine syntheses are compatible with the nitro group itself. scispace.comnih.gov For example, a copper-catalyzed cascade reaction for preparing highly substituted pyridines tolerates functional groups such as chloride, bromide, ester, nitrile, and nitro. scispace.comnih.gov This tolerance is attributed to the mild, neutral pH reaction conditions. scispace.comnih.gov Likewise, metal-free protocols for synthesizing 2,4,6-triarylpyridines have been shown to be compatible with methoxy, hydroxyl, halide, and nitro functionalities. tandfonline.com The tolerance for nitrile- and nitro-substituted aryls has also been demonstrated in intramolecular Friedel-Crafts reactions used to form cyclic ketones. acs.org
In pathways where certain functional groups might interfere with desired transformations, protecting group strategies become essential. The pyridine nitrogen, being basic and nucleophilic, can sometimes lead to undesired side reactions, such as N-alkylation. To circumvent this, the nitrogen can be temporarily protected. A notable strategy is the use of borane (B79455) as a protecting group. researchgate.net The pyridine nitrogen can be complexed with borane (e.g., from BH₃·SMe₂), rendering it non-nucleophilic and allowing other transformations to occur on the molecule. researchgate.net This borane protecting group can be effectively removed under acidic conditions once the desired synthetic step is complete. researchgate.net Other strategies for nitrogen protection in related heterocyclic systems include N-mesylation, which has been used for the selective protection of a specific nitrogen atom in pyrazolo[3,4-c]pyridines. rsc.org The choice of a protecting group is governed by its stability under the planned reaction conditions and its ease of removal without affecting other parts of the molecule. numberanalytics.com
Advanced Spectroscopic and Structural Characterization Studies of 4 Nitro 2,5 Diphenylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is used to determine the number and electronic environments of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 4-(4-Nitrophenyl)-2,6-diphenylpyridine, recorded in deuterochloroform (CDCl₃) at 500 MHz, distinct signals corresponding to the different protons were observed. nih.gov The protons on the nitrophenyl ring appeared as a doublet at 8.39 ppm, while the protons on the diphenylpyridine moiety were observed at 8.24 ppm. nih.gov For other pyridine (B92270) derivatives, aromatic protons typically resonate in the range of 7.00-9.00 ppm. For instance, in 4,6-diphenyl pyridine-3(2H)-one derivatives, aromatic protons show signals at various chemical shifts including 7.40, 7.42, 7.51, 7.63, 7.77, 7.87, 7.93, 8.02, 8.32, and 8.47 ppm. iajpr.com
Table 1: ¹H NMR Chemical Shifts for Related Pyridine Derivatives
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|---|
| 4-(4-Nitrophenyl)-2,6-diphenylpyridine | CDCl₃ | 500 | 8.39 (d, J = 8.5 Hz, 2H), 8.24 (d, J=7.0 Hz, 4H) | nih.gov |
| 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one | CDCl₃ | 500 | 7.40, 7.42, 7.51, 7.63, 7.77, 7.87, 7.93, 8.02, 8.32, 8.47 (Ar-H) | iajpr.com |
This table is interactive. Click on the headers to sort the data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the types of carbon atoms present in a molecule. In the ¹³C NMR spectrum of 4-(4-Chlorophenyl)-2,6-diphenylpyridine, a structurally similar compound, the signals for the carbon atoms of the pyridine and phenyl rings were observed at various chemical shifts. nih.gov The carbon atoms of the pyridine ring appeared at δ 157.66 (2x), 148.92, and 116.79 (2x) ppm. nih.gov The phenyl-substituted carbons resonated at δ 139.38 (2x), 137.46, 135.17, 129.31 (2x), 129.15 (2x), 128.72 (4x), 128.43 (2x), and 127.10 (4x) ppm. nih.gov For 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, the carbon attached to the nitro group (C-NO₂) was observed at δ 147.30 ppm. iajpr.com
Table 2: ¹³C NMR Chemical Shifts for Related Pyridine Derivatives
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-2,6-diphenylpyridine | CDCl₃ | 125 | 157.66, 148.92, 139.38, 137.46, 135.17, 129.31, 129.15, 128.72, 128.43, 127.10, 116.79 | nih.gov |
| 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one | CDCl₃ | 500 | 147.30 (C-NO₂), other aromatic carbons at 127.85, 125.54, 133.77, 134.02, 125.74, 118.02, 146.17, 124.27, 129.89, 134.45 | iajpr.com |
This table is interactive. Click on the headers to sort the data.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a nitro-containing pyridine derivative, 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, shows characteristic absorption bands. iajpr.com The presence of the nitro group (NO₂) is confirmed by strong absorption bands around 1490 cm⁻¹. iajpr.com Other significant peaks include C=C stretching vibrations at 1615 cm⁻¹, C=N stretching at 1610 cm⁻¹, C-H bond vibrations at 1405 cm⁻¹, and =C-H stretching at 2810 cm⁻¹. iajpr.com Aromatic nitro compounds typically exhibit two strong bands for the N-O stretching vibrations, one asymmetric and one symmetric. spectroscopyonline.com
Table 3: FTIR Spectral Data for a Related Pyridine Derivative
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one | =C-H stretching | 2810 | iajpr.com |
| C=O stretching | 1680 | iajpr.com | |
| C=C stretching | 1615 | iajpr.com | |
| C=N stretching | 1610 | iajpr.com | |
| C-NO₂ stretching | 1490 | iajpr.com | |
| C-H bond | 1405 | iajpr.com |
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Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a molecule. For 4-(4-Nitrophenyl)-2,6-diphenylpyridine, the high-resolution mass spectrum (ESI) showed a calculated mass of 353.1290 for [M+H]⁺, with the found mass being 353.1290, confirming the molecular formula C₂₃H₁₇N₂O₂. nih.gov This precise mass measurement is crucial for unambiguous identification.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. Aromatic compounds and those with nitro groups typically show characteristic absorption bands. For instance, 4-nitrophenol, a related compound, exhibits absorption bands around 320 nm and 400 nm in solution. metrohm.com The electronic spectra of aromatic compounds like benzene (B151609) show primary bands around 184 nm and 202 nm and a secondary band around 253 nm. up.ac.za The introduction of substituents like a nitro group can cause a bathochromic (red) shift in these absorption bands. up.ac.za Theoretical studies on 3,5-dimethyl-2,6-diphenylpyridine and its nitro derivatives indicate that the dominant electronic transitions are of the π→π* type. researchgate.net
Table 4: UV-Vis Absorption Data for Related Compounds
| Compound | Solvent/Method | λmax (nm) | Reference |
|---|---|---|---|
| 4-Nitrophenol | Na₂SO₄ solution | 320, 400 | metrohm.com |
| Benzene | Liquid state | 184, 202, 253 | up.ac.za |
| 3,5-dimethyl-2,6-diphenylpyridine derivatives | Theoretical (TD-DFT) | Calculated based on HOMO-LUMO gap | researchgate.net |
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Luminescence and Fluorescence Spectroscopy for Photophysical Property Elucidation
The photophysical properties of 4-Nitro-2,5-diphenylpyridine are significantly influenced by the electronic nature of its constituent parts: the pyridine core, the two phenyl rings, and the strongly electron-withdrawing nitro (-NO₂) group. While the diphenylpyridine scaffold can be fluorescent, the presence of a nitro group is known to have a profound impact on the luminescence characteristics of organic molecules.
Research on structurally related heterocyclic compounds provides a framework for understanding the expected behavior of this compound. Studies on various pyridine and pyrimidine (B1678525) derivatives have shown that the introduction of a nitro group onto the aromatic ring often leads to a significant reduction or complete quenching of fluorescence. d-nb.info This phenomenon is attributed to the nitro group promoting non-radiative decay pathways from the excited state, such as intersystem crossing to the triplet state or efficient internal conversion, which compete with the radiative process of fluorescence. nih.gov
For instance, in a comparative study of imidazo[1,2-a]pyridines, fluorescence was reportedly "destroyed" when a nitro group was attached to a ring position. d-nb.info The low fluorescence quantum yield observed in many nitro-aromatic compounds suggests that the energy absorbed by the molecule is dissipated primarily through vibrational relaxation rather than being emitted as light. nih.gov
While direct fluorescence quenching is a common outcome, the introduction of a nitro group can also lead to other photophysical phenomena. In some nitropyridine derivatives, a large Stokes shift—the difference between the maxima of the absorption and emission spectra—has been observed. nih.gov This indicates a significant change in geometry between the ground and excited states. Furthermore, the specific positioning of the nitro group on the pyridine ring, along with other substituents, can modulate the photophysical behavior. mdpi.comnih.gov The enzymatic reduction of certain nitroaryl compounds can even lead to the formation of highly fluorescent products, demonstrating that the nitro moiety can act as a latent fluorophore under specific conditions. nih.gov
Given these findings, it is anticipated that this compound would exhibit very weak luminescence or be non-fluorescent in solution due to the quenching effect of the 4-nitro group. The dominant relaxation pathway for this molecule upon photoexcitation is likely to be non-radiative.
Table 1: Expected Photophysical Properties of this compound Based on Analogous Compounds
| Property | Expected Observation | Rationale/Reference |
| Fluorescence Intensity | Very Low / Quenched | The nitro group is a strong electron-withdrawing substituent known to quench fluorescence in aromatic systems. d-nb.info |
| Quantum Yield (Φf) | Near zero | Promotion of non-radiative decay pathways (intersystem crossing, internal conversion) over fluorescence. nih.gov |
| Excited State Lifetime | Short | Efficient non-radiative pathways rapidly depopulate the singlet excited state. |
| Stokes Shift | Potentially large | Some nitropyridine derivatives exhibit significant Stokes shifts, indicating excited-state geometric relaxation. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography, providing invaluable information on conformation, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related diphenylpyridine derivatives allows for a well-founded prediction of its key structural features.
Studies on compounds like 4-(3-methoxyphenyl)-2,6-diphenylpyridine and 2,6-diphenylpyridine-4-carboxylic acid reveal that the diphenylpyridine core is typically non-planar. iucr.orgnih.govresearchgate.net The phenyl rings are twisted out of the plane of the central pyridine ring due to steric hindrance. For example, in 2,6-diphenylpyridine (B1197909), the dihedral angles between the pyridine ring and the two phenyl rings are 29.68° and 26.58°. researchgate.net A similar twisted conformation is expected for this compound.
Table 2: Crystallographic Data for Structurally Similar Diphenylpyridine Compounds
| Compound | Crystal System | Space Group | Key Structural Feature (Dihedral Angles) | Reference |
| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | Monoclinic | I2/a | Pyridine ring inclined to benzene rings by 17.26°, 56.16°, and 24.50°. | iucr.orgnih.gov |
| 2,6-Diphenylpyridine-4-carboxylic acid | Monoclinic | P2₁/n | Phenyl rings are twisted relative to the pyridine ring (e.g., N1-C2-C14-C15 torsion angle of -8.6°). | researchgate.net |
| 2,6-Diphenylpyridine | Orthorhombic | Pcan | Dihedral angles between pyridine and phenyl rings are 29.68° and 26.58°. | researchgate.net |
Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy)
Raman spectroscopy, along with its counterpart infrared (IR) spectroscopy, provides detailed information about the vibrational modes of a molecule, serving as a molecular fingerprint. The analysis of this compound by these techniques would reveal characteristic frequencies for the nitro group, the pyridine ring, and the phenyl substituents.
Theoretical and experimental studies on related nitropyridine compounds have established the characteristic vibrational signatures of the nitro group. mdpi.comresearchgate.net These vibrations are often characterized by intense bands in the IR spectrum but may show weaker activity in the Raman spectrum. mdpi.com The key vibrational modes associated with the -NO₂ group include:
Asymmetric stretching (νₐₛ(NO₂)) : Typically found in the 1500–1570 cm⁻¹ region.
Symmetric stretching (νₛ(NO₂)) : Occurs in the 1300–1370 cm⁻¹ region.
Scissoring (δ(NO₂)) : Observed around 830–850 cm⁻¹.
Wagging (ω(NO₂)) : Appears in the 720–740 cm⁻¹ range.
In addition to the nitro group vibrations, the Raman spectrum would be rich with bands corresponding to the vibrations of the aromatic rings. These include C-H stretching modes above 3000 cm⁻¹, ring stretching modes (C=C and C=N) typically in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane bending modes at lower frequencies. core.ac.uk Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra, which aid in the precise assignment of experimental bands. researchgate.net
Table 3: Characteristic Vibrational Frequencies for the Nitro Group in Nitropyridine Derivatives
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Expected Spectroscopic Activity | Reference |
| νₐₛ(NO₂) ** | Asymmetric N-O Stretch | 1500 - 1570 | Strong in IR, Weak in Raman | mdpi.com |
| νₛ(NO₂) | Symmetric N-O Stretch | 1300 - 1370 | Strong in IR, Weak in Raman | mdpi.com |
| δ(NO₂) | Scissoring (Bending) | 830 - 850 | Medium Intensity | mdpi.com |
| ω(NO₂) ** | Wagging | 720 - 740 | Medium Intensity | mdpi.com |
Theoretical and Computational Investigations into 4 Nitro 2,5 Diphenylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used for optimizing molecular geometries and calculating a variety of properties that help predict chemical behavior. researchgate.net Calculations for related pyridine (B92270) derivatives have been successfully performed using the wB97XD functional, which accounts for dispersion and long-range corrections, with a Def2TZVPP basis set. researchgate.net
The initial step in computational analysis is geometry optimization, a process that determines the lowest energy, and therefore most stable, three-dimensional arrangement of the atoms in a molecule. researchgate.net For diphenylpyridine systems, a key aspect of their structure is the dihedral angles between the pyridine core and the attached phenyl rings.
In a representative nitro-substituted diphenylpyridine derivative, analysis showed that the nitro group remains planar with its attached benzene (B151609) ring. The bond lengths and angles adjust based on the electronic effects of the substituents. For instance, electron-donating groups can lengthen adjacent bonds, while electron-withdrawing groups can shorten them, indicating charge resonance throughout the molecule. researchgate.net A similar structural analysis for 4-Nitro-2,5-diphenylpyridine would reveal the precise torsion angles of the two phenyl rings relative to the pyridine ring and the planarity of the nitro group.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net
In the analysis of a related nitro-substituted diphenylpyridine, the presence of the electron-withdrawing nitro group was found to reduce the HOMO and LUMO energy levels. The HOMO-LUMO energy gaps for a series of substituted diphenylpyridines were calculated to be in the range of 6.9470–8.8026 eV, indicating their general chemical stability. researchgate.net The compound with the smallest energy gap was also the most reactive. researchgate.net
Table 1: Frontier Molecular Orbital Energies for a Representative Nitro-Substituted Diphenylpyridine Analogue
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -9.6215 |
| ELUMO | -2.3109 |
| Energy Gap (ΔE) | 7.3106 |
Data derived from a computational study on the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine.
Global reactivity descriptors are calculated from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). researchgate.net
Ionization Potential (IP) is related to the HOMO energy (IP ≈ -EHOMO).
Electron Affinity (EA) is related to the LUMO energy (EA ≈ -ELUMO).
Electronegativity (χ) measures the power of an atom or group to attract electrons (χ ≈ (IP + EA) / 2).
Chemical Hardness (η) measures resistance to change in electron distribution (η ≈ (IP - EA) / 2). A smaller HOMO-LUMO gap corresponds to lower hardness (greater softness). researchgate.net
Chemical Potential (μ) is the negative of electronegativity (μ = -χ).
Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons (ω = μ² / 2η).
Studies on a nitro-substituted diphenylpyridine analogue showed that the presence of the electron-withdrawing nitro group resulted in the highest electron affinity, electronegativity, and electrophilicity index among the studied derivatives. researchgate.net
Table 2: Global Reactivity Descriptors for a Representative Nitro-Substituted Diphenylpyridine Analogue (eV)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (IP) | 9.6215 |
| Electron Affinity (EA) | 2.3109 |
| Electronegativity (χ) | 5.9662 |
| Chemical Potential (μ) | -5.9662 |
| Chemical Hardness (η) | 3.6553 |
| Electrophilicity Index (ω) | 4.8719 |
Data derived from a computational study on the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The surface is color-coded to represent the electrostatic potential: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential.
For a nitro-substituted diphenylpyridine, the MEP analysis reveals a negative potential (red) localized on the oxygen atoms of the nitro group and on the pyridine nitrogen atom due to their electron-withdrawing nature. researchgate.net The positive potential (blue) is typically distributed over the hydrogen atoms of the phenyl rings. researchgate.net This indicates that the nitro group and pyridine nitrogen are the most likely sites for an electrophilic attack.
Natural Bond Orbital (NBO) analysis is a powerful method for studying charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions between donor (Lewis-type) and acceptor (non-Lewis) orbitals. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory; a higher E(2) value indicates a stronger interaction.
In related nitro-substituted pyridines, NBO analysis confirms the charge distribution expected from electronegativity considerations: hydrogen atoms are positive, the pyridine nitrogen is negative, and in the nitro group, the nitrogen is positive while the oxygens are strongly negative. researchgate.net The analysis further reveals significant charge transfer interactions from the phenyl rings to the nitro-substituted ring, elucidating the electronic delocalization pathways within the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the properties of molecules in their electronic excited states. researchgate.net It is used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. nih.gov
For the class of substituted diphenylpyridines, TD-DFT calculations have shown that the primary electronic transitions are of the π→π* type. researchgate.net The introduction of substituents like the nitro group significantly influences the absorption wavelengths. researchgate.net A TD-DFT analysis of this compound would predict its absorption maxima (λmax) and help characterize the nature of its electronic transitions, which is essential for applications in materials science and optoelectronics. researchgate.net
Prediction of Nonlinear Optical (NLO) Properties: Dipole Moment, Polarizability, and Hyperpolarizability
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in predicting the nonlinear optical (NLO) properties of novel organic molecules. For derivatives of diphenylpyridine, these computational studies provide significant insights into their potential for applications in optoelectronics. Research on compounds structurally related to this compound highlights the substantial impact of substituent groups on the molecule's dipole moment (µ), polarizability (α), and first-order hyperpolarizability (β).
In a computational study using DFT with the wB97XD/Def2TZVPP level of theory, the NLO properties of 3,5-dimethyl-2,6-diphenylpyridine and its derivatives, including a para-nitro phenyl substituted variant, were investigated. case.eduresearchgate.netwalshmedicalmedia.com The introduction of a nitro group, a strong electron-withdrawing group, is shown to dramatically influence the electronic distribution and, consequently, the NLO response of the molecule.
The key parameters determining a molecule's NLO activity are its dipole moment, which measures the asymmetry of the charge distribution; the polarizability, which describes the ease with which the electron cloud can be distorted by an external electric field; and the hyperpolarizability, which quantifies the nonlinear response to such a field. mdpi.com For a molecule to exhibit a significant NLO response, it typically possesses a large hyperpolarizability value. mdpi.com
The calculated values for the para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine provide a strong indication of the NLO properties that can be expected for this compound. The presence of the nitro group in conjugation with the diphenylpyridine framework creates a significant intramolecular charge transfer character, which is a key feature for high hyperpolarizability. case.edu
The table below presents the calculated NLO properties for a para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine, which serves as a theoretical model to approximate the properties of this compound. The calculations demonstrate a substantial increase in both dipole moment and hyperpolarizability upon the introduction of the nitro group when compared to the unsubstituted parent compound. case.eduresearchgate.netacs.org
| Compound | Dipole Moment (µ) [Debye] | Mean Polarizability (α) [esu] | Total First Hyperpolarizability (β_total) [esu] | β_total / β_urea |
|---|---|---|---|---|
| 3,5-dimethyl-2,6-diphenylpyridine | 1.85 | 4.15 x 10-23 | 1.02 x 10-30 | 2.7 |
| para-nitro phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine | 5.09 | 4.53 x 10-23 | 9.35 x 10-30 | 25 |
Data sourced from a computational study on related diphenylpyridine derivatives. case.eduresearchgate.net
The hyperpolarizability is often compared to that of urea, a standard reference material for NLO measurements. The para-nitro phenyl derivative shows a total hyperpolarizability that is 25 times greater than that of urea, indicating a significant NLO response and suggesting its potential as a promising material for optoelectronic and photonic applications. case.eduresearchgate.net
Mechanistic Computational Studies (e.g., Photochemical Reaction Pathways)
While specific computational studies on the photochemical reaction pathways of this compound are not extensively documented, the well-established photochemistry of other nitro-aromatic compounds, investigated through computational methods, allows for the prediction of its likely behavior upon photoexcitation. case.eduresearchgate.netwalshmedicalmedia.com The primary photochemical processes for nitro-aromatic hydrocarbons and nitropyridines generally involve the excited states of the nitro group. researchgate.netwalshmedicalmedia.com
Computational investigations into the excited states of nitro-aromatic compounds reveal that upon absorption of light, the molecule is promoted to an excited singlet state (S1). nih.gov From this state, several relaxation pathways are possible. A key process is intersystem crossing (ISC) to a lower-energy triplet state (T1). acs.orgrsc.org For many nitro-aromatic compounds, the triplet state is reactive and plays a central role in the subsequent photochemical transformations. acs.orgnih.gov
The most common photochemical reaction pathway for simple nitro-aromatic compounds, as elucidated by computational studies, is the homolytic cleavage of the C–NO2 bond. researchgate.netwalshmedicalmedia.com This process leads to the formation of an aryl radical and a nitrogen dioxide (•NO2) radical.
Predicted Photochemical Pathway for this compound:
Excitation: this compound + hν → [this compound]* (S1)
Intersystem Crossing: [this compound]* (S1) → [this compound]* (T1)
C–NO2 Bond Cleavage: [this compound]* (T1) → [2,5-diphenylpyridyl radical]• + •NO2
The radicals formed can then participate in a variety of secondary reactions, depending on the reaction environment (e.g., solvent, presence of oxygen). For instance, the aryl radical can abstract a hydrogen atom from the solvent or react with other molecules. The nitrogen dioxide radical can also undergo further reactions.
An alternative pathway that has been computationally investigated for some nitro-aromatic compounds involves the rearrangement of the nitro group to a nitrite (B80452) group (-ONO), followed by cleavage to form an aryloxy radical and nitric oxide (•NO). researchgate.net
Alternative Rearrangement Pathway:
[this compound]* (T1) → [2,5-diphenylpyridyl-4-nitrite]* → [2,5-diphenylpyridyl-4-oxy radical]• + •NO
Computational studies on related systems, such as nitronaphthalenes, have shown that the efficiency of these photochemical pathways can be highly dependent on factors like the orientation of the nitro group relative to the aromatic ring and the presence of molecular oxygen. researchgate.netwalshmedicalmedia.com Oxygen can quench the triplet state, potentially reducing the quantum yield of the photochemical reaction, or it can react with the radical intermediates. researchgate.net
Therefore, based on mechanistic computational studies of analogous compounds, the photochemistry of this compound is expected to be dominated by the reactivity of its nitro group in the triplet excited state, primarily leading to C–NO2 bond scission.
Chemical Reactivity and Derivatization Strategies of 4 Nitro 2,5 Diphenylpyridine
Transformations Involving the Nitro Group
The nitro group is a key functional handle in 4-nitro-2,5-diphenylpyridine, offering a gateway to a variety of derivatives through reduction reactions.
Reduction to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, and this holds true for this compound. This conversion significantly alters the electronic properties of the pyridine (B92270) ring, transforming the strongly electron-withdrawing nitro group into an electron-donating amino group. A variety of reducing agents can be employed for this purpose. masterorganicchemistry.com
Common methods for the reduction of aromatic nitro compounds to their corresponding amines include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.org For instance, catalytic hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective. masterorganicchemistry.comnih.gov The choice of reducing agent can be crucial to avoid unwanted side reactions. For example, while lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro groups, it may lead to the formation of azo compounds. masterorganicchemistry.com
In a related context, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been studied, yielding 4-aminopyridine (B3432731). semanticscholar.org Specifically, using iron and hydrochloric acid resulted in 4-aminopyridine with by-products, while iron in sulfuric acid proceeded more slowly but gave a better yield of the desired product. semanticscholar.org The reduction of nitrobenzonitrile derivatives to their amino counterparts is often performed in acidic media to prevent the hydrolysis of the cyano group.
The resulting amino derivative, 4-amino-2,5-diphenylpyridine, possesses a significantly different reactivity profile compared to its nitro precursor. The amino group can be further functionalized, for example, through acylation with reagents like acetic anhydride (B1165640) to form an amide. masterorganicchemistry.com
Reactivity of the Pyridine Ring and Phenyl Substituents
The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the presence of the nitro group at the 4-position. This electronic nature governs its susceptibility to nucleophilic and electrophilic attacks.
Nucleophilic and Electrophilic Reactivity
The pyridine ring is generally more susceptible to nucleophilic substitution than benzene (B151609), particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq The presence of a nitro group, a strong electron-withdrawing group, further deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. uoanbar.edu.iqlibretexts.org In nitropyridines, nucleophilic attack is favored at positions ortho and para to the nitro group. libretexts.orgnih.gov
For this compound, the 4-position is occupied by the nitro group. Nucleophilic aromatic substitution (SNAr) can occur where a nucleophile displaces the nitro group, although this is less common than reactions involving the reduction of the nitro group itself. The rate of such substitutions is significantly enhanced by the presence of electron-withdrawing groups. libretexts.org
Conversely, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. uoanbar.edu.iq The deactivating effect of the nitrogen atom, compounded by the nitro group, makes electrophilic attack on the pyridine ring of this compound highly unfavorable. uoanbar.edu.iq Any electrophilic substitution would likely occur on the more electron-rich phenyl rings, though they are also somewhat deactivated by the nitropyridine core.
Base-Induced Rearrangements and Cyclization Pathways
The reactivity of diphenylpyridine derivatives can be influenced by basic conditions, leading to rearrangements and cyclizations. While specific base-induced rearrangements for this compound are not extensively documented, related structures provide insights into potential pathways. For instance, the synthesis of 3,5-diarylpyridines can be achieved from β-nitrostyrenes using elemental iron, proceeding through in-situ imine formation and trimolecular condensation. researchgate.net
Another relevant reaction is the Chichibabin pyridine synthesis, which involves the reaction of aldehydes or ketones with ammonia (B1221849) or amines to form pyridines. thieme-connect.de A Chichibabin-like pyridine synthesis has been observed in the reaction of 3-nitrotyrosine (B3424624) with hypochlorous acid, leading to the formation of 3,5-diphenylpyridine (B1211105) derivatives. researchgate.net
Coordination Chemistry: Formation of Metal Complexes
Pyridine and its derivatives are excellent ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. ichem.mdsmolecule.com The nitrogen atom of the pyridine ring in this compound can coordinate to a variety of metal centers. The electronic properties of the pyridine ring, influenced by the nitro and phenyl substituents, can affect the stability and properties of the resulting metal complexes.
Diphenylpyridine derivatives have been used to create complexes with various transition metals, including rhodium(I) and palladium(II). rsc.org For example, 4-bromo-2,6-diphenylpyridine (B1601486) forms a distorted square-planar complex with palladium(II) chloride. The coordination chemistry of 2-(2′-pyridyl)-4,6-diphenylpyridine with rhodium(I) has also been investigated. rsc.org
The nitro group itself can also participate in coordination. For instance, in complexes of 4,5-diphenyl-2-nitroimidazole, the ligand coordinates to the metal ion through one of the oxygen atoms of the nitro group and a nitrogen atom of the imidazole (B134444) ring. ichem.md While direct examples for this compound are not specified, it is plausible that the nitro group could engage in similar coordination modes. The formation of metal complexes can be a strategy to modulate the reactivity and electronic properties of the parent molecule. smolecule.com
Advanced Applications and Functional Materials Research of 4 Nitro 2,5 Diphenylpyridine and Its Derivatives
Photophysical and Luminescent Properties
The arrangement of the phenyl rings and the electron-deficient nitro group around the central pyridine (B92270) core imparts distinct photophysical behaviors. These properties are foundational to the material's potential in light-emitting and sensing applications. Theoretical and experimental studies on closely related substituted diphenylpyridine compounds provide significant insight into the expected characteristics of 4-Nitro-2,5-diphenylpyridine.
Diphenylpyridine derivatives are known for their fluorescent properties, typically emitting in the blue to green regions of the spectrum. researchgate.net The specific emission characteristics are highly sensitive to the nature and position of substituents on the aromatic rings. mdpi.com For instance, the introduction of an electron-withdrawing nitro group can have a profound impact. In some molecular architectures, nitro groups are known to cause a significant reduction or even complete quenching of emissive properties, an effect attributed to the n→π* transitions associated with the nitro group which provide a non-radiative decay pathway. researchgate.net
The photophysical properties of these compounds are often characterized by their absorption and emission spectra in various solvents. The difference between the maximum absorption and emission wavelengths, known as the Stokes shift, is an important parameter. A large Stokes shift is often indicative of a significant change in geometry between the ground and excited states.
Interactive Table 1: Photophysical Data for a Representative Diphenylpyridine Derivative (TBPP) in Various Solvents researchgate.net
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Benzene (B151609) | 335 | 409 | 74 |
| CH₂Cl₂ | 337 | 445 | 108 |
| THF | 336 | 455 | 119 |
| Ethanol (B145695) | 337 | 471 | 134 |
| Acetonitrile (B52724) | 337 | 479 | 142 |
| DMF | 339 | 483 | 144 |
| DMSO | 340 | 489 | 149 |
The structure of this compound is a classic example of a donor-acceptor (D-A) system, which is conducive to Intramolecular Charge Transfer (ICT). In related nitro-substituted diphenylpyridine derivatives, computational studies show that the Highest Occupied Molecular Orbital (HOMO) is typically spread around the unsubstituted phenyl ring and the pyridine core, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated around the nitro-bearing phenyl moiety. researchgate.net This separation facilitates a charge transfer from the electron-richer parts of the molecule to the electron-deficient nitro-phenyl group upon photoexcitation. researchgate.net
This ICT character is crucial as it governs the emissive properties and the sensitivity of the fluorescence to the environment's polarity. dntb.gov.ua The introduction of one or more nitro groups is a deliberate synthetic strategy to generate and control these ICT processes within a conjugated system. rsc.org The efficiency of this charge transfer is reflected in the energy gap between the HOMO and LUMO.
Interactive Table 2: Calculated Electronic Properties of a para-Nitro Phenyl Derivative of 3,5-dimethyl-2,6-diphenylpyridine researchgate.net
| Parameter | Value | Description |
| HOMO Energy | -8.5398 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.5928 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (LUMO-HOMO) | 6.9470 eV | Indicates the energy required for electronic transition |
The nitrogen atom in the pyridine ring is basic and can be protonated by acids. researchgate.net This protonation event significantly alters the electronic structure of the molecule, making the pyridine ring a much stronger electron-acceptor. This change has a dramatic effect on the photophysical properties. researchgate.netrsc.org
Studies on 2,6-diphenylpyridine-based fluorophores demonstrate that protonation typically leads to the appearance of new, red-shifted absorption and fluorescence bands. researchgate.net In many cases, the original fluorescence of the neutral molecule is quenched upon protonation. researchgate.net This sensitivity to protons can be exploited for developing fluorescent pH sensors. Depending on the specific molecular structure and substituents, some derivatives can exhibit complex behaviors, such as a proton-induced ON-OFF-ON fluorescence switching. researchgate.net The process involves the formation of a 1:1 complex between the pyridine derivative and the acid. researchgate.net
A particularly interesting application arising from the protonation effect is the development of single-molecule white-light-emitting materials. researchgate.net White light can be generated by combining different colors of light (e.g., blue and yellow, or blue, green, and red). For certain diphenylpyridine derivatives, the neutral form of the molecule fluoresces in the blue region of the spectrum, while its protonated form fluoresces at a longer wavelength, for instance, in the green or yellow region. researchgate.net
By carefully controlling the acidity of the environment, it is possible to have both the neutral and protonated species co-exist in the excited state. The simultaneous emission from both forms combines to produce white light. researchgate.net This approach is attractive for applications in lighting and displays as it avoids the complex blending of multiple different compounds typically required to achieve white light emission. researchgate.net
Protonation Effects on Photophysical Behavior
Optoelectronic Materials Development
The tunable electronic and photophysical properties of substituted diphenylpyridines make them promising candidates for use in optoelectronic devices. researchgate.net Their high fluorescence quantum yields (in the absence of quenching groups), charge transport capabilities, and thermal stability are key attributes for these applications.
Pyridine derivatives are widely utilized as components in Organic Light-Emitting Diodes (OLEDs), serving as fluorescent emitters, host materials for phosphorescent dopants, or electron-transporting layers. researchgate.netmdpi.com The incorporation of a this compound moiety, or its close derivatives, into the emissive layer of an OLED is an active area of research.
A notable example is the use of a bis(4-methyl-2,5-diphenylpyridine)iridium(III) acetylacetonate (B107027) complex, a derivative of the core structure, as a green phosphorescent emitter. rsc.org When doped into a novel bipolar host material, the resulting OLED demonstrated excellent performance. rsc.org The device achieved a high external quantum efficiency (EQE) and, crucially, exhibited very low efficiency roll-off at high brightness, a critical factor for practical display and lighting applications. rsc.org This highlights the potential of 2,5-diphenylpyridine-based structures in creating high-performance, stable OLEDs.
Interactive Table 3: Performance of a Green Phosphorescent OLED (PhOLED) Using a bis(4-methyl-2,5-diphenylpyridine)iridium(III) Emitter rsc.org
| Parameter | Value | Condition |
| Emitter Doping | 5 wt% | In DPDDC host |
| Peak Power Efficiency | 92.3 lm W⁻¹ | - |
| Peak External Quantum Efficiency (EQE) | 23.6% | - |
| Current Efficiency Roll-off | 5.5% | At 5000 cd m⁻² |
| Emission Color | Green | - |
Chemical Sensing Applications
The electron-withdrawing nature of the nitro group and the extended π-system of the diphenylpyridine core make this compound and its derivatives promising candidates for chemical sensing applications. These compounds can exhibit changes in their photophysical properties, such as fluorescence, in response to specific analytes or changes in their environment.
Fluorescent Molecular Sensors for Polymerization Processes
Derivatives of diphenylpyridine have been investigated as fluorescent molecular sensors for monitoring polymerization processes. nih.govmdpi.com The principle behind this application lies in the sensitivity of the fluorescence spectrum of these compounds to changes in the microenvironment, such as viscosity and polarity, which occur during polymerization. mdpi.com
For instance, 2,6-diphenylpyridine (B1197909) derivatives with electron-donating or electron-withdrawing substituents have been synthesized and their spectroscopic properties studied. nih.gov It was found that derivatives with strong electron-donating groups, such as 2,6-bis-(4-methylsulphanylphenyl)pyridine, show a slight shift in their fluorescence spectrum during free-radical polymerization, allowing the process to be monitored. nih.govresearchgate.net In contrast, derivatives with electron-withdrawing substituents, like the nitro group, are less sensitive to environmental changes in their fluorescence position. nih.govsmolecule.com However, the normalized fluorescence intensity can still be used as an indicator for the progress of photopolymerization. nih.gov
| Diphenylpyridine Derivative | Substituent Type | Sensing Mechanism | Application |
| 2,6-bis-(4-methylsulphanylphenyl)pyridine | Electron-donating | Fluorescence spectrum shift | Monitoring free-radical polymerization nih.govresearchgate.net |
| 2,6-diphenylpyridine with electron-withdrawing group | Electron-withdrawing | Normalized fluorescence intensity change | Monitoring photopolymerization nih.gov |
| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | - | High sensitivity to microenvironment changes | Monitoring free-radical, thiol-ene, and cationic polymerization mdpi.com |
Sensing of Specific Chemical Species (e.g., Metal Ions, pH)
The pyridine nitrogen and the potential for functionalization of the phenyl rings make diphenylpyridine derivatives suitable for the design of chemosensors for specific chemical species like metal ions and for detecting changes in pH. nih.govresearchgate.net The coordination of metal ions or protonation of the pyridine nitrogen can significantly alter the electronic structure of the molecule, leading to a detectable optical response. researchgate.netnih.gov
For example, a 2,6-diphenylpyridine-based receptor has been designed as a "turn-on" fluorescent chemosensor for the selective detection of Ag⁺ ions in aqueous media. researchgate.net The fluorescence of these compounds is sensitive to protonation, which can be useful for sensing pH-dependent processes. researchgate.net The interaction with metal ions can lead to either quenching or enhancement of fluorescence, depending on the specific ion and the design of the sensor. nih.gov A manganese terpyridine complex with a 4-nitrophenyl substituent has shown good antiproliferative activity, and its interaction with DNA is a key aspect of its biological function. nih.gov
Ligand Design in Coordination Chemistry
The nitrogen atom in the pyridine ring of this compound makes it an excellent ligand for coordinating with metal ions. rsc.orgacs.org The phenyl substituents can be further functionalized to tune the electronic and steric properties of the ligand, influencing the geometry and properties of the resulting metal complexes. uva.es
Development of Liquid-Crystalline Metal Complexes
Anisotropic 2,5-diphenylpyridine (B98661) ligands have been utilized in the synthesis of liquid-crystalline metal complexes. uva.esresearchgate.net For instance, cyclometalated Ir(III) complexes and palladium(II) complexes with polycatenar 2,5-diphenylpyridine ligands have been shown to exhibit liquid-crystalline phases. uva.esresearchgate.net The mesomorphic behavior of these complexes is dependent on the nature and number of the alkoxy chains attached to the phenyl rings. researchgate.netresearchgate.net
Palladium complexes with dicatenar and tricatenar 2,5-di(4-alkoxyphenyl)pyridine ligands have been prepared and their liquid crystal properties investigated. researchgate.net The tricatenar ligand itself displayed a Smectic C (SmC) phase, and upon complexation with palladium, a Smectic A (SmA) phase was observed. researchgate.net
| Ligand/Complex | Number of Alkoxy Chains | Observed Mesophase |
| Tricatenar 2,5-di(4-alkoxyphenyl)pyridine ligand | Three | SmC researchgate.net |
| Palladium(II) complex with the tricatenar ligand | Three | SmA researchgate.net |
| Cyclometalated Ir(III) complexes with polycatenar 2,5-diphenylpyridine ligands | Multiple | Columnar rectangular uva.es |
Molecular Recognition and Supramolecular Assemblies
The planar aromatic structure of diphenylpyridine derivatives facilitates their participation in molecular recognition events and the formation of supramolecular assemblies through non-covalent interactions. nih.govrsc.orgresearchgate.net
DNA Interaction Studies (e.g., Intercalation, π-π Stacking, Hydrogen Bonding)
A series of 2,5- and 3,5-diphenylpyridine (B1211105) derivatives have been synthesized and their interactions with DNA investigated. researchgate.net These studies, using circular dichroism spectroscopy and molecular modeling, revealed that the compounds bind to DNA primarily through intercalation. researchgate.net The binding is further stabilized by π-π stacking interactions between the aromatic rings of the diphenylpyridine scaffold and the DNA base pairs, as well as hydrogen bonding. researchgate.net
A manganese complex containing a 4-nitrophenyl substituted terpyridine ligand demonstrated a strong affinity for DNA binding, which is believed to contribute to its anticancer activity. nih.gov Molecular docking studies indicated that this interaction involves both π-π stacking and hydrogen bonds. researchgate.net
| Compound/Complex | Interaction Mode with DNA | Stabilizing Forces | Significance |
| 2,5- and 3,5-diphenylpyridine derivatives | Intercalation researchgate.net | π-π stacking, hydrogen bonding researchgate.net | Potential for anticancer agents researchgate.net |
| Manganese complex with 4-nitrophenyl terpyridine | Intercalation nih.gov | π-π stacking, hydrogen bonding researchgate.net | Enhanced anticancer activity nih.gov |
Recognition of Specific Biomolecules (e.g., ATP)
The unique electronic properties of this compound and its derivatives make them promising candidates for the development of fluorescent chemosensors for the recognition of biologically significant molecules such as adenosine (B11128) triphosphate (ATP). The core structure, featuring a pyridine ring substituted with a strongly electron-withdrawing nitro group, is a key feature in the design of "turn-on" or "turn-off" fluorescent probes.
The fundamental principle behind the function of many fluorescent sensors is the modulation of photophysical processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In the case of nitro-aromatic compounds, the nitro group often acts as a fluorescence quencher. Upon binding to a specific analyte, this quenching effect can be suppressed, leading to a significant enhancement in fluorescence intensity. For instance, fluorescent probes for nitroreductase have been designed where the reduction of a nitro group to an amino group restores fluorescence. rhhz.net This principle can be adapted for ATP recognition.
While specific studies on this compound for ATP sensing are not extensively documented, the broader class of nitro-substituted heterocyclic compounds has been successfully employed. For example, chemosensors based on 7-nitrobenz-2-oxa-1,3-diazole (NBD) have been developed for various analytes. google.com The design of a sensor for ATP would typically involve incorporating a recognition moiety that selectively binds to the ATP molecule. This binding event would then alter the electronic environment of the this compound core, resulting in a measurable change in its fluorescence signal. The interaction could disrupt the quenching effect of the nitro group, leading to a "turn-on" response. The diphenyl substituents on the pyridine ring can also be functionalized to enhance binding affinity and selectivity for the target biomolecule.
The development of such sensors is an active area of research, with potential applications in medical diagnostics and cellular imaging. The ability to visualize ATP concentrations in real-time within living cells is crucial for understanding various biological processes. mdpi.com
Table 1: Potential Fluorometric Response of a this compound-based Sensor for ATP
| Analyte | Proposed Interaction Mechanism | Expected Fluorescence Response |
| ATP | Binding to a recognition unit on the sensor, disrupting the PET quenching by the nitro group. | Significant fluorescence enhancement ("Turn-on"). |
| ADP/AMP | Weaker or no significant binding to the recognition unit. | Minimal or no change in fluorescence. |
| Other Anions | Low affinity for the recognition unit. | No significant change in fluorescence. |
Utility in Organic Synthesis Methodology
The chemical structure of this compound offers significant versatility as an intermediate in organic synthesis. The presence of the nitro group, in particular, activates the pyridine ring and provides a handle for a variety of chemical transformations.
The electron-withdrawing nature of the nitro group significantly decreases the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of a wide range of functional groups onto the pyridine core. For example, the nitro group itself can be displaced by various nucleophiles, or it can activate other positions on the ring for substitution. This reactivity is a powerful tool for the synthesis of highly functionalized pyridine derivatives that would be difficult to prepare by other means.
Furthermore, the nitro group can be readily transformed into other functional groups. Reduction of the nitro group can yield an amino group, which can then be further modified through diazotization, acylation, or alkylation, opening up a vast chemical space for the synthesis of novel compounds.
In the realm of modern synthetic chemistry, nitroarenes are increasingly being utilized as coupling partners in transition-metal-catalyzed cross-coupling reactions. nih.gov While traditionally, haloarenes have been the electrophiles of choice, recent advancements have enabled the direct use of the nitro group as a leaving group in reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govresearchgate.net This "denitrative" coupling offers a more atom-economical and potentially more sustainable alternative to traditional methods. The application of these methodologies to this compound would allow for the facile introduction of aryl, vinyl, or amino substituents, further diversifying the accessible derivatives.
The synthesis of substituted diphenylpyridines itself often relies on cross-coupling methodologies. For instance, the Suzuki-Miyaura reaction is a common method for coupling halopyridines with phenylboronic acids. smolecule.com Alternatively, multi-component reactions, such as the three-component ring transformation of dinitropyridone with ketones and an ammonia (B1221849) source, provide an efficient route to substituted nitropyridines. researchgate.net
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines) | Functionalized 2,5-diphenylpyridines |
| Nitro Group Reduction | Reducing agents (e.g., SnCl2, H2/Pd-C) | 4-Amino-2,5-diphenylpyridine |
| Denitrative Cross-Coupling (e.g., Suzuki) | Arylboronic acid, Pd catalyst, base | 4-Aryl-2,5-diphenylpyridine |
| Denitrative Cross-Coupling (e.g., Buchwald-Hartwig) | Amine, Pd catalyst, base | 4-(N-Arylamino)-2,5-diphenylpyridine |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly substituted pyridines, including 4-Nitro-2,5-diphenylpyridine, is an area of continuous development. Future research is expected to focus on creating more efficient, environmentally friendly, and economically viable synthetic pathways. Traditional methods often require harsh conditions or produce significant waste. Therefore, the development of novel synthetic strategies is a critical research direction.
Key areas for future synthetic research include:
Multicomponent Reactions (MCRs): One-pot MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which enhances atom economy and reduces waste. acs.orgacs.orgscispace.com Future work could focus on designing a specific MCR for the direct synthesis of this compound from simple, readily available precursors.
Catalysis: The use of transition-metal catalysts, particularly copper and palladium, has been effective in forming the pyridine (B92270) ring and its substituents. scispace.comorganic-chemistry.orgnih.gov Research into novel catalytic systems, including the use of more abundant and less toxic metals or even metal-free catalysis, is a promising avenue. acs.orgsemanticscholar.org The development of catalysts that can facilitate the regioselective nitration and phenylation of the pyridine ring in a single, controlled process would be a significant advancement.
Green Chemistry Approaches: Emphasis on sustainable practices will drive research towards using greener solvents like ethanol (B145695) or water, employing microwave-assisted synthesis to reduce reaction times, and utilizing ultrasound-induced methods. acs.orgijpsonline.com The goal is to develop synthetic routes that are not only efficient but also minimize environmental impact. acs.org
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, access to diverse derivatives. |
| Advanced Catalysis | Increased yield and selectivity, milder reaction conditions, potential for asymmetric synthesis. |
| Green Chemistry | Reduced solvent waste, lower energy consumption, use of renewable starting materials. |
Exploration of Advanced Computational Models for Predicting Properties
Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of molecules like this compound, thereby guiding experimental work. Future research will likely focus on developing more sophisticated and accurate computational models.
Prospective advancements in computational modeling include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict electronic structure, molecular geometry, vibrational spectra, and reactivity descriptors. researchgate.net Future studies could employ higher levels of theory and more extensive basis sets to refine predictions of properties such as heat of formation and aromaticity for nitropyridine derivatives. researchgate.net A computational study on 3,5-dimethyl-2,6-diphenylpyridine and its nitro derivatives has already shown that such compounds are promising for optoelectronics. researchgate.net
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): These models establish correlations between molecular descriptors and experimental properties. researchgate.netchemrevlett.com By developing robust QSPR models for a range of substituted diphenylpyridines, researchers could predict the properties of this compound and guide the synthesis of derivatives with tailored characteristics. Machine learning algorithms could enhance the predictive power of these models. acs.org
Simulating Complex Environments: Future models will increasingly aim to simulate the behavior of this compound in complex environments, such as in different solvents or when interacting with biological macromolecules or material surfaces. researchgate.net This can provide insights into its solubility, stability, and potential applications in drug design or materials science.
| Computational Method | Predicted Properties for this compound |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), nonlinear optical properties, reactivity, spectral data. researchgate.net |
| QSAR/QSPR | Thermodynamic properties, biological activity, material characteristics. researchgate.netchemrevlett.com |
| Molecular Dynamics (MD) | Interactions with solvents, polymers, or biological targets; conformational analysis. chemrevlett.com |
Design of Next-Generation Functional Materials Based on Pyridine Scaffolds
The pyridine ring is a fundamental component in a wide array of functional materials due to its electronic properties, stability, and ability to coordinate with metals. semanticscholar.orgnih.gov The specific structure of this compound, with its electron-withdrawing nitro group and π-conjugated phenyl rings, makes it a particularly interesting building block for next-generation materials. researchgate.net
Future research in this area could focus on:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are used as charge transporters and emitters in OLEDs. acs.orgontosight.ai The electron-accepting nature of the nitro-substituted pyridine core could be harnessed to design efficient electron-transporting or emissive materials for OLED applications.
Nonlinear Optical (NLO) Materials: The combination of an electron-withdrawing group (nitro) and electron-donating groups (phenyl rings can be functionalized) on a conjugated system is a classic design strategy for NLO materials. Computational studies on similar structures suggest that nitro-diphenylpyridine derivatives can exhibit significant hyperpolarizability, making them promising for applications in optoelectronics and photonics. researchgate.net
Chemosensors: The pyridine nitrogen can act as a binding site, and the electronic properties of the molecule can be modulated by guest binding, leading to a detectable signal (e.g., a change in fluorescence). mdpi.com Research could explore the use of this compound as a scaffold for sensors that can detect specific analytes.
Integration of this compound into Hybrid Material Systems
Hybrid materials, which combine organic and inorganic components, can exhibit synergistic properties that are not present in the individual constituents. The functional groups on this compound make it an excellent candidate for integration into such systems.
Potential future directions include:
Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate with metal ions to form MOFs. mdpi.comacs.org While the nitro group might reduce the basicity of the nitrogen, it can also participate in specific interactions within the framework pores. Research could focus on using functionalized derivatives of this compound as linkers to create MOFs with tailored pore environments for applications in gas storage, separation, or catalysis.
Polymer Composites: Incorporating this compound into polymer matrices could enhance the thermal, mechanical, or optical properties of the resulting composite material. For example, its integration into high-performance polymers like polyimides could lead to materials with improved dielectric properties for high-temperature applications. acs.org
Surface Modification: The molecule could be used to functionalize the surfaces of inorganic nanoparticles or substrates. The pyridine and nitro groups can provide specific binding sites, and the phenyl groups can influence the interfacial properties. This could be relevant for creating new chromatographic stationary phases or for modifying the surfaces of electrodes in electronic devices.
| Hybrid System | Role of this compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas storage, catalysis, sensing |
| Polymer Composites | Functional Filler/Dopant | High-performance dielectrics, optical materials |
| Surface-Modified Nanoparticles | Capping/Functionalizing Agent | Catalysis, drug delivery, electronics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
